5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine
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Overview
Description
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with two styryl groups, each substituted with iodine and octyloxy groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of key intermediates such as 4-iodo-2,5-bis(octyloxy)benzaldehyde . The synthetic route may include:
Formation of 4-iodo-2,5-bis(octyloxy)benzaldehyde: This intermediate can be synthesized by iodination of 2,5-bis(octyloxy)benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 5,5’-dibromo-2,2’-bipyridine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.
Coupling Reactions: The bipyridine core can engage in coupling reactions, forming larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine involves its interaction with molecular targets through its conjugated system. The bipyridine core can coordinate with metal ions, forming complexes that can participate in various catalytic and electronic processes. The octyloxy groups enhance solubility and facilitate interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2,5-bis(octyloxy)benzaldehyde: A key intermediate in the synthesis of the target compound.
2,5-Bis(octyloxy)terephthalaldehyde: Another compound with similar octyloxy substitutions.
Phenyliodine(III) diacetate (PIDA): Used in organic synthesis for oxidation reactions.
Uniqueness
5,5’-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2’-bipyridine stands out due to its bipyridine core and the presence of both iodine and octyloxy groups, which confer unique electronic and solubility properties. These features make it particularly useful in the development of advanced materials and in various research applications.
Properties
CAS No. |
918944-65-7 |
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Molecular Formula |
C58H82I2N2O4 |
Molecular Weight |
1125.1 g/mol |
IUPAC Name |
5-[2-(4-iodo-2,5-dioctoxyphenyl)ethenyl]-2-[5-[2-(4-iodo-2,5-dioctoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C58H82I2N2O4/c1-5-9-13-17-21-25-37-63-55-43-51(59)57(65-39-27-23-19-15-11-7-3)41-49(55)33-29-47-31-35-53(61-45-47)54-36-32-48(46-62-54)30-34-50-42-58(66-40-28-24-20-16-12-8-4)52(60)44-56(50)64-38-26-22-18-14-10-6-2/h29-36,41-46H,5-28,37-40H2,1-4H3 |
InChI Key |
IKTZGCLFONPBTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C=CC2=CN=C(C=C2)C3=NC=C(C=C3)C=CC4=CC(=C(C=C4OCCCCCCCC)I)OCCCCCCCC)OCCCCCCCC)I |
Origin of Product |
United States |
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